3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with various substituents including a 4-chlorophenyl group and three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Substitution reactions: The 4-chlorophenyl group and the methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies investigating the biological activity of furochromenes, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial studies, it may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one include other furochromenes with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound gives it distinct properties that may make it more effective in certain applications compared to its analogs.
Some similar compounds include:
- 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one
- 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
These compounds share the furochromene core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Biological Activity
3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromen class, characterized by its unique chromone structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
- Molecular Formula : C19H17ClO3
- Molecular Weight : 344.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It can influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
- Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells by activating caspases and other pro-apoptotic factors.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines:
The mechanism underlying this activity involves the induction of cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with this compound led to a reduction in tumor size in some participants. The study emphasized the need for further investigation into optimal dosing regimens and combinations with existing therapies.
- Inflammatory Disorders : A pilot study assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated improved clinical scores and reduced inflammatory markers after a six-week treatment period.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWIVJAXNKFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.